2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
CAS No.: 510764-59-7
Cat. No.: VC2170504
Molecular Formula: C11H10N4O2S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510764-59-7 |
|---|---|
| Molecular Formula | C11H10N4O2S |
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | 2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C11H10N4O2S/c1-6(9(16)17)18-11-14-13-10-12-7-4-2-3-5-8(7)15(10)11/h2-6H,1H3,(H,12,13)(H,16,17) |
| Standard InChI Key | AQXOMXLPRDVPIC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21 |
| Canonical SMILES | CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21 |
Introduction
Synthesis and Preparation
The synthesis of 2-(9H-Benzo imidazo[2,1-c] triazol-3-ylsulfanyl)-propionic acid likely involves several steps, starting from the benzimidazole-triazole core. This could involve:
-
Step 1: Formation of the benzimidazole-triazole ring system.
-
Step 2: Introduction of the sulfanyl group.
-
Step 3: Attachment of the propionic acid moiety.
Each step requires careful optimization of reaction conditions, including temperature, solvents, and catalysts, to achieve high yields and purity.
Potential Applications
Given its structural similarity to other azole derivatives, this compound may exhibit biological activities such as:
-
Antifungal Properties: Azole compounds are well-known for their antifungal activity.
-
Anticancer Properties: Some azoles have shown potential in cancer treatment due to their ability to interact with biological targets.
Data and Research Findings
While specific data on 2-(9H-Benzo imidazo[2,1-c] triazol-3-ylsulfanyl)-propionic acid is limited, related compounds provide insights into potential biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume